4-((3-(Bromomethyl)phenyl)sulfonyl)morpholine
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Overview
Description
4-((3-(Bromomethyl)phenyl)sulfonyl)morpholine is an organic compound with the molecular formula C11H14BrNO3S. It is characterized by the presence of a bromomethyl group attached to a phenyl ring, which is further connected to a sulfonyl group and a morpholine ring. This compound is of interest in various fields of scientific research due to its unique chemical structure and reactivity .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-((3-(Bromomethyl)phenyl)sulfonyl)morpholine typically involves the bromination of a precursor compound, followed by sulfonylation and morpholine ring formation. One common method involves the bromination of 3-methylphenyl sulfone using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent like dichloromethane. The brominated intermediate is then reacted with morpholine under basic conditions to form the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
4-((3-(Bromomethyl)phenyl)sulfonyl)morpholine undergoes various types of chemical reactions, including:
Nucleophilic substitution: The bromomethyl group can be substituted by nucleophiles such as amines, thiols, or alkoxides.
Oxidation and reduction: The sulfonyl group can participate in redox reactions, although these are less common.
Coupling reactions: The compound can be used in Suzuki-Miyaura and other palladium-catalyzed coupling reactions
Common Reagents and Conditions
Nucleophilic substitution: Common reagents include sodium azide, potassium thiocyanate, and various amines. Reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Coupling reactions: Palladium catalysts, such as Pd(PPh3)4, are used in the presence of bases like potassium carbonate (K2CO3) in solvents like toluene or ethanol
Major Products
The major products formed from these reactions depend on the specific nucleophile or coupling partner used. For example, nucleophilic substitution with an amine would yield a corresponding amine derivative, while coupling reactions would produce biaryl or diaryl ether compounds .
Scientific Research Applications
4-((3-(Bromomethyl)phenyl)sulfonyl)morpholine has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions due to its ability to form covalent bonds with biological molecules.
Industry: It is used in the production of specialty chemicals and materials with specific properties .
Mechanism of Action
The mechanism of action of 4-((3-(Bromomethyl)phenyl)sulfonyl)morpholine involves its ability to form covalent bonds with nucleophilic sites on target molecules. The bromomethyl group is particularly reactive, allowing the compound to modify proteins, enzymes, or other biological molecules. This reactivity can be exploited in drug design to create inhibitors that block the activity of specific enzymes or receptors .
Comparison with Similar Compounds
Similar Compounds
- 4-((4-Bromomethyl)phenyl)sulfonyl)morpholine
- 4-((3-Bromophenyl)sulfonyl)morpholine
- 4-((4-Bromophenyl)sulfonyl)morpholine
Uniqueness
4-((3-(Bromomethyl)phenyl)sulfonyl)morpholine is unique due to the position of the bromomethyl group on the phenyl ring, which influences its reactivity and the types of reactions it can undergo. This positional difference can lead to variations in biological activity and chemical properties compared to its isomers .
Properties
Molecular Formula |
C11H14BrNO3S |
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Molecular Weight |
320.20 g/mol |
IUPAC Name |
4-[3-(bromomethyl)phenyl]sulfonylmorpholine |
InChI |
InChI=1S/C11H14BrNO3S/c12-9-10-2-1-3-11(8-10)17(14,15)13-4-6-16-7-5-13/h1-3,8H,4-7,9H2 |
InChI Key |
VADDOYHPQPMDNI-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCN1S(=O)(=O)C2=CC=CC(=C2)CBr |
Origin of Product |
United States |
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